molecular formula C7H17N3O B1388974 3-(Sec-butylamino)propanohydrazide CAS No. 22411-65-0

3-(Sec-butylamino)propanohydrazide

Cat. No. B1388974
CAS RN: 22411-65-0
M. Wt: 159.23 g/mol
InChI Key: YXAUQRJACKMHRE-UHFFFAOYSA-N
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Description

3-(Sec-butylamino)propanohydrazide (SBAPH) is a versatile and important chemical compound used in numerous scientific and industrial applications. It is a colorless, water-soluble solid with a melting point of around 100°C. SBAPH is a derivative of hydrazine and is used in many organic synthesis reactions, such as the synthesis of dyes, pharmaceuticals, and other organic compounds. SBAPH also has numerous applications in scientific research, including its use as a reagent in biochemical and physiological studies.

Scientific Research Applications

3-(Sec-butylamino)propanohydrazide has many applications in scientific research. It is used in the synthesis of dyes, pharmaceuticals, and other organic compounds. It has also been used in biochemical and physiological studies to investigate the mechanism of action of drugs and other compounds. 3-(Sec-butylamino)propanohydrazide has also been used in studies of enzyme kinetics, DNA replication, and protein folding.

Mechanism Of Action

The mechanism of action of 3-(Sec-butylamino)propanohydrazide is not well understood. However, it is believed that the hydrazine group of 3-(Sec-butylamino)propanohydrazide is responsible for its biochemical and physiological effects. The hydrazine group is capable of forming strong hydrogen bonds with proteins and other molecules, which can affect the structure and function of the molecules. This can lead to changes in the activity of enzymes, DNA replication, and protein folding.

Biochemical And Physiological Effects

3-(Sec-butylamino)propanohydrazide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the body. 3-(Sec-butylamino)propanohydrazide has also been shown to inhibit the growth of certain cancer cells and to induce apoptosis in some cell types. In addition, 3-(Sec-butylamino)propanohydrazide has been shown to have antioxidant and anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

The use of 3-(Sec-butylamino)propanohydrazide in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is easy to synthesize. It is also water-soluble, which makes it easy to work with in aqueous solutions. Furthermore, 3-(Sec-butylamino)propanohydrazide is relatively stable, which makes it suitable for long-term storage. However, there are some limitations to using 3-(Sec-butylamino)propanohydrazide in laboratory experiments. It is toxic and should be handled with care to avoid accidental exposure. In addition, the hydrazine group of 3-(Sec-butylamino)propanohydrazide can interact with proteins and other molecules, which can lead to unexpected results.

Future Directions

The future of 3-(Sec-butylamino)propanohydrazide research is promising. There are a number of potential applications in the fields of medicine, agriculture, and biotechnology. For example, 3-(Sec-butylamino)propanohydrazide could be used to develop new drugs or to improve existing drugs. It could also be used to improve crop yields by increasing the efficiency of photosynthesis. In addition, 3-(Sec-butylamino)propanohydrazide could be used to develop new methods for detecting and diagnosing diseases. Finally, 3-(Sec-butylamino)propanohydrazide could be used to develop new methods for producing energy from renewable sources.

properties

IUPAC Name

3-(butan-2-ylamino)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3O/c1-3-6(2)9-5-4-7(11)10-8/h6,9H,3-5,8H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXAUQRJACKMHRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Sec-butylamino)propanohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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